An In-Depth Technical Guide to the Chemical Structure and Properties of 3-methyl-4H-pyrido[2,1-c]triazin-4-one
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-methyl-4H-pyrido[2,1-c]triazin-4-one
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one
Abstract: This technical guide provides a comprehensive analysis of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one, a heterocyclic compound of significant interest to the scientific community. Fused heterocyclic systems, particularly those incorporating the 1,2,4-triazine core, are foundational scaffolds in medicinal chemistry and materials science. This document delineates the core chemical structure, proposes a robust synthetic pathway, and details the expected spectroscopic characteristics for structural verification. The guide is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this specific pyridotriazine derivative and its potential applications.
Introduction to the Pyrido[1][2][3]triazine Scaffold
Nitrogen-containing fused heterocyclic systems are cornerstones of modern pharmaceutical research, owing to their diverse pharmacological profiles. Among these, the 1,2,4-triazine moiety is a privileged structure known to impart a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[4][5] When fused with other heterocyclic rings, such as pyridine, the resulting scaffold's steric and electronic properties are significantly altered, opening new avenues for drug design.
The pyrido[1][2][3]triazine core, in particular, has been investigated for various therapeutic applications. Derivatives of this family have shown potential as anticancer agents, enzyme inhibitors, and molluscicides.[3][6] The specific compound, 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one, combines the rigidity of the fused bicyclic system with the specific electronic influence of a methyl group and a carbonyl function, making it a compelling target for synthesis and biological evaluation.
Elucidation of the Core Chemical Structure
The formal IUPAC name, 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one, precisely defines the molecule's architecture. It consists of a pyridine ring fused to a 1,2,4-triazine ring. The [2,1-c] designation specifies the fusion orientation, creating a bridgehead nitrogen atom. The structure is characterized by a ketone at position 4 and a methyl substituent at position 3 of the triazine ring.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇N₃O | [7][8] |
| Molecular Weight | 161.16 g/mol | [7][8] |
| CAS Number | 33919-37-8 | [9] |
This planar, aromatic system possesses a unique distribution of electron density, influenced by the electron-donating methyl group and the electron-withdrawing carbonyl group, which is crucial for its potential molecular interactions and biological activity.
Caption: 2D structure of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one.
Retrosynthetic Analysis and Proposed Synthesis Protocol
Causality in Synthesis Design: The most logical and field-proven approach for constructing the pyrido[1][2][3]triazin-4-one ring system involves the cyclocondensation of a hydrazine precursor with an α-keto acid or its ester.[10] This strategy is efficient and allows for the direct installation of substituents on the triazine ring. For the target molecule, the key disconnection is across the N2-C3 and N1-C9a bonds, leading back to 2-hydrazinopyridine and a pyruvic acid derivative. 2-Hydrazinopyridine is a readily available starting material, often synthesized from 2-chloropyridine and hydrazine hydrate.[11][12]
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Synthesis of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one
This protocol is a self-validating system, incorporating reaction monitoring and standard purification techniques to ensure the identity and purity of the final product.
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyridine (1.09 g, 10.0 mmol).
-
Add absolute ethanol (40 mL) and stir until the solid is fully dissolved.
-
To this solution, add ethyl pyruvate (1.28 g, 1.15 mL, 11.0 mmol, 1.1 eq.) dropwise over 5 minutes.
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
The causality for heating is to provide the activation energy for both the initial hydrazone formation and the subsequent intramolecular cyclization, which expels a molecule of water and ethanol.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate:hexane as the mobile phase. The disappearance of the 2-hydrazinopyridine spot and the appearance of a new, typically more polar, product spot indicates reaction completion.
-
-
Workup and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Cool the concentrated solution in an ice bath for 30 minutes to induce precipitation of the product.
-
Collect the resulting solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any residual impurities.
-
-
Purification:
-
For high purity, the crude solid can be recrystallized from a minimal amount of hot ethanol or isopropanol. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Filter the purified crystals, wash with cold solvent, and dry under vacuum to yield the final product.
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Spectroscopic Characterization and Data Interpretation
Structural confirmation relies on a combination of spectroscopic methods. The following sections describe the expected data for 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one based on its structure and data from analogous compounds.[2][13][14][15]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the methyl group.
| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ 8.5 - 8.7 | Doublet (d) | H9 | Deshielded due to proximity to the electronegative bridgehead nitrogen (N5) and the triazine ring. |
| ~ 7.8 - 8.0 | Triplet (t) | H7 | Typical aromatic proton shift, coupled to H6 and H8. |
| ~ 7.5 - 7.7 | Doublet (d) | H8 | Coupled to H7. |
| ~ 7.2 - 7.4 | Triplet (t) | H6 | Coupled to H7 and the bridgehead nitrogen. |
| ~ 2.5 - 2.7 | Singlet (s) | -CH₃ | Characteristic shift for a methyl group attached to an sp² carbon in a heterocyclic ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a carbon fingerprint of the molecule, confirming the presence of the carbonyl group and the eight unique carbon atoms.
| Predicted Shift (δ, ppm) | Assignment | Rationale |
| > 160 | C4 (C=O) | Characteristic downfield shift for a carbonyl carbon in an amide-like environment. |
| ~ 145 - 155 | C3, C9a | sp² carbons bonded to two nitrogen atoms, resulting in significant deshielding. |
| ~ 120 - 140 | C6, C7, C8, C9 | Aromatic carbons of the pyridine ring. |
| ~ 20 - 25 | -CH₃ | Typical shift for a methyl carbon attached to an aromatic system. |
Infrared (IR) Spectroscopy
IR spectroscopy is crucial for identifying key functional groups.
| Predicted Frequency (cm⁻¹) | Vibration | Rationale |
| ~ 3100 - 3000 | C-H stretch | Aromatic C-H stretching. |
| ~ 2950 - 2850 | C-H stretch | Aliphatic C-H stretching of the methyl group. |
| ~ 1680 - 1660 | C=O stretch | Strong, characteristic absorption for the triazinone carbonyl group. |
| ~ 1600 - 1450 | C=C / C=N stretch | Aromatic and heteroaromatic ring stretching vibrations. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[1][16][17]
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 161, corresponding to the molecular formula C₈H₇N₃O.
-
Key Fragmentation Pathways: Energetically unstable molecular ions will fragment into smaller, stable pieces.[16]
-
Loss of CO (m/z 133): A common fragmentation for cyclic ketones is the loss of a neutral carbon monoxide molecule, leading to a fragment ion at m/z 133.
-
Loss of CH₃CN (m/z 120): Rearrangement and cleavage could lead to the loss of acetonitrile.
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Formation of Pyridine-based fragments: Cleavage of the triazine ring can lead to various pyridine-containing cations.
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Potential Biological Significance and Future Directions
The pyrido[1][2][3]triazine scaffold is a promising platform for the development of novel therapeutic agents. Related structures have demonstrated significant antiproliferative activity against various cancer cell lines.[4][6] The specific structural features of 3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one—a planar, rigid system capable of participating in π-stacking and hydrogen bonding (via the carbonyl oxygen)—make it an attractive candidate for screening as a kinase inhibitor or an intercalating agent.
Future research should focus on:
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Biological Screening: Evaluating the compound against a panel of cancer cell lines and microbial strains to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the methyl group at the C3 position or introducing various substituents onto the pyridine ring to optimize biological activity and selectivity.
-
Computational Modeling: Using molecular docking studies to predict potential biological targets and guide the design of more potent derivatives.
Conclusion
3-methyl-4H-pyrido[2,1-c][1][2][3]triazin-4-one is a well-defined heterocyclic compound with a structure amenable to straightforward synthesis and detailed characterization. Its core scaffold is associated with a wide range of important biological activities, positioning this molecule as a valuable building block for further investigation in medicinal chemistry and drug discovery. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, verify, and explore the potential of this compelling compound.
References
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